molecular formula C26H40 B14713573 1,3,5,8-Tetra-tert-butylnaphthalene CAS No. 22550-43-2

1,3,5,8-Tetra-tert-butylnaphthalene

Cat. No.: B14713573
CAS No.: 22550-43-2
M. Wt: 352.6 g/mol
InChI Key: DOSBMENIFHJPNU-UHFFFAOYSA-N
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Description

1,3,5,8-Tetra-tert-butylnaphthalene is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of four tert-butyl groups attached to the naphthalene ring at the 1, 3, 5, and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,8-Tetra-tert-butylnaphthalene typically involves the alkylation of naphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

Naphthalene+4(tert-butyl chloride)AlCl3This compound+4HCl\text{Naphthalene} + 4 \text{(tert-butyl chloride)} \xrightarrow{\text{AlCl}_3} \text{this compound} + 4 \text{HCl} Naphthalene+4(tert-butyl chloride)AlCl3​​this compound+4HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3,5,8-Tetra-tert-butylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where tert-butyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of hydrogenated naphthalene derivatives.

    Substitution: Formation of halogenated naphthalene derivatives.

Scientific Research Applications

1,3,5,8-Tetra-tert-butylnaphthalene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying steric effects in aromatic systems.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3,5,8-Tetra-tert-butylnaphthalene involves its interaction with molecular targets through various pathways. The compound’s bulky tert-butyl groups influence its reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its application, such as its role as a catalyst or a reactant in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Di-tert-butylnaphthalene
  • 1,4,5,8-Tetra-tert-butylnaphthalene
  • 1,2,4,5,6,8-Hexa-tert-butylnaphthalene

Uniqueness

1,3,5,8-Tetra-tert-butylnaphthalene is unique due to the specific positioning of its tert-butyl groups, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for studying steric effects and for applications requiring specific molecular interactions.

Properties

CAS No.

22550-43-2

Molecular Formula

C26H40

Molecular Weight

352.6 g/mol

IUPAC Name

1,3,5,8-tetratert-butylnaphthalene

InChI

InChI=1S/C26H40/c1-23(2,3)17-15-18-19(24(4,5)6)13-14-20(25(7,8)9)22(18)21(16-17)26(10,11)12/h13-16H,1-12H3

InChI Key

DOSBMENIFHJPNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2C=C(C=C(C2=C(C=C1)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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